methyl 4-((2-(4-phenyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate methyl 4-((2-(4-phenyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate
Brand Name: Vulcanchem
CAS No.: 2034326-13-9
VCID: VC4536018
InChI: InChI=1S/C20H19N3O3/c1-26-20(25)17-9-7-16(8-10-17)19(24)21-11-12-23-14-18(13-22-23)15-5-3-2-4-6-15/h2-10,13-14H,11-12H2,1H3,(H,21,24)
SMILES: COC(=O)C1=CC=C(C=C1)C(=O)NCCN2C=C(C=N2)C3=CC=CC=C3
Molecular Formula: C20H19N3O3
Molecular Weight: 349.39

methyl 4-((2-(4-phenyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate

CAS No.: 2034326-13-9

Cat. No.: VC4536018

Molecular Formula: C20H19N3O3

Molecular Weight: 349.39

* For research use only. Not for human or veterinary use.

methyl 4-((2-(4-phenyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate - 2034326-13-9

Specification

CAS No. 2034326-13-9
Molecular Formula C20H19N3O3
Molecular Weight 349.39
IUPAC Name methyl 4-[2-(4-phenylpyrazol-1-yl)ethylcarbamoyl]benzoate
Standard InChI InChI=1S/C20H19N3O3/c1-26-20(25)17-9-7-16(8-10-17)19(24)21-11-12-23-14-18(13-22-23)15-5-3-2-4-6-15/h2-10,13-14H,11-12H2,1H3,(H,21,24)
Standard InChI Key CVXZLUZXBBRJFG-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)C(=O)NCCN2C=C(C=N2)C3=CC=CC=C3

Introduction

Chemical Structure and Molecular Features

Core Structural Components

The compound comprises three distinct regions:

  • Methyl Benzoate Group: A benzene ring substituted with a methyl ester at the para position, enhancing solubility and metabolic stability.

  • Carbamoyl Bridge: A urea-derived linkage (-NH-C(=O)-) connecting the benzoate to an ethyl chain, offering conformational flexibility.

  • 4-Phenylpyrazole Moiety: A pyrazole ring (1H-pyrazol-1-yl) substituted with a phenyl group at the 4-position, a common pharmacophore in enzyme inhibitors .

Stereochemical and Electronic Properties

  • Planarity: The pyrazole and phenyl groups introduce aromatic stacking potential, while the ethyl chain enables rotational freedom.

  • Electron Distribution: The carbamoyl group’s polarity contrasts with the hydrophobic benzoate and pyrazole regions, creating amphiphilic character.

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves multi-step organic reactions (Figure 1):

  • Formation of 3-Benzoylpropionic Acid: Alkylation of acetophenone derivatives (e.g., 9a–d) with bromoacetate esters (e.g., methyl bromoacetate) yields intermediates like 10a–d .

  • Hydroxamic Acid Coupling: Reaction with benzylhydroxylamine introduces the protected hydroxamic acid group, forming 12a–e .

  • Pyrazole Cyclization: A Heller et al. method employs hydrazine monohydrate with 1,3-diketones (e.g., 13a–t) to construct the pyrazole core .

  • Final Assembly: Coupling the pyrazole-ethyl intermediate with methyl 4-isocyanatobenzoate completes the structure.

Reaction Conditions

  • Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) for coupling steps .

  • Catalysts: Carbodiimides (e.g., DCC) or CDI for amide bond formation .

  • Yields: Reported yields range from 45–72%, depending on purification methods (e.g., column chromatography) .

Biological Activities and Applications

Comparative Data

PropertyMethyl 4-((2-(4-Phenyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoateAnalog (VC4536018)
Molecular Weight349.39 g/mol349.39 g/mol
LogP (Predicted)3.23.5
IC₅₀ (Meprin α)Not reported12 nM

Physicochemical Properties

Physical Characteristics

  • Appearance: White to off-white crystalline powder.

  • Solubility: Poor in water (<0.1 mg/mL); soluble in DMSO (25 mg/mL) and DCM .

  • Stability: Hydrolyzes under acidic (pH <3) or basic (pH >10) conditions, releasing benzoic acid.

Spectral Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.85–7.40 (m, 9H, aromatic), 3.89 (s, 3H, OCH₃).

  • MS (ESI+): m/z 350.2 [M+H]⁺.

Future Directions

  • Target Validation: Screen against cancer cell lines (e.g., MCF-7, HeLa) to confirm cytotoxicity .

  • SAR Studies: Modify the phenyl or ester groups to enhance selectivity for meprin isoforms .

  • Formulation Development: Nanoencapsulation to improve bioavailability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator